molecular formula C12H15N3OS B5142461 N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide

N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide

Cat. No. B5142461
M. Wt: 249.33 g/mol
InChI Key: WGVYAKQGUNSPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide, also known as PTBA, is a small molecule compound that has been extensively studied in recent years due to its potential applications in various fields of research.

Mechanism of Action

N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide can enhance insulin signaling and improve glucose uptake in cells, which can potentially lead to the development of new therapies for diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide can improve glucose tolerance and insulin sensitivity in mice, indicating its potential as a therapeutic agent for diabetes. It has also been found to promote neurite outgrowth in neuronal cells, indicating its potential application in neurobiology.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide is its ease of synthesis and purification, which makes it a readily available compound for laboratory experiments. However, one limitation is that N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide research, including further studies on its mechanism of action and potential therapeutic applications in diabetes and other metabolic disorders. Additionally, N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide could be further explored as a potential drug target for cancer and neurodegenerative diseases. Finally, the development of more water-soluble derivatives of N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide could improve its usability in laboratory experiments.

Synthesis Methods

N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide can be synthesized using a simple one-pot reaction by reacting 2-aminobenzimidazole with propylthiol and acetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide.

Scientific Research Applications

N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide has been found to have potential applications in various fields of scientific research, including cancer research, neurobiology, and drug discovery. It has been shown to inhibit the growth of cancer cells, promote neurite outgrowth, and act as a potential drug target for various diseases.

properties

IUPAC Name

N-(6-propylsulfanyl-1H-benzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-6-17-9-4-5-10-11(7-9)15-12(14-10)13-8(2)16/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVYAKQGUNSPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide

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